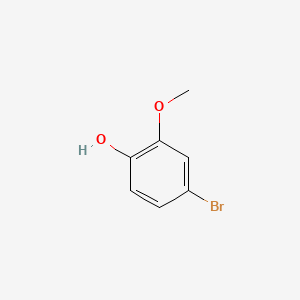

4-Bromo-2-methoxyphenol

Übersicht

Beschreibung

4-Bromo-2-methoxyphenol, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thermochemistry and Hydrogen Bonding Studies

Methoxyphenols, including compounds like 4-Bromo-2-methoxyphenol, are key structural fragments in various antioxidants and biologically active molecules. They are known for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Research by Varfolomeev et al. (2010) delved into the thermochemical properties of methoxyphenols, exploring their enthalpies of formation, vapor pressure, and vaporization enthalpies, among other aspects. This work provides valuable insights into the relations between the properties and structures of these compounds, including this compound (Varfolomeev et al., 2010).

Antibacterial Properties

Xu et al. (2003) identified that bromophenols, which include derivatives like this compound, exhibit antibacterial properties. These compounds were isolated from the marine alga Rhodomela confervoides and showed moderate activity against various bacterial strains. This discovery highlights the potential application of this compound in developing antibacterial agents (Xu et al., 2003).

Antioxidant Activity

The antioxidant properties of bromophenols, including this compound derivatives, were studied by Li et al. (2011). They isolated various naturally occurring bromophenols from the marine red alga Rhodomela confervoides and evaluated their free radical scavenging activities. These compounds, including derivatives of this compound, demonstrated potent activities, suggesting their utility as natural antioxidants in food and pharmaceutical industries (Li et al., 2011).

Spectroscopic Analysis and Chemical Activity

Research by Demircioğlu et al. (2019) on a compound closely related to this compound, namely (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, used spectroscopic and X-ray diffraction techniques for characterization. This study's findings on molecular electrostatic potential, Fukui function, and other properties provide a broader understanding of the chemical activity of related bromophenol derivatives, including this compound (Demircioğlu et al., 2019).

Cancer Research and Treatment

Bromophenol derivatives, including those structurally related to this compound, have been explored for their potential in cancer treatment. For instance, a novel bromophenol derivative, BOS-102, showed significant anticancer activities on human lung cancer cell lines by inducing cell cycle arrest and apoptosis. This research by Guo et al. (2018) indicates the potential of this compound derivatives in developing anticancer drugs (Guo et al., 2018).

Environmental Applications

The study of the degradation of 4-Bromophenol, a compound related to this compound, by Xu et al. (2018), provides insights into the environmental applications of these compounds. They investigated the degradation mechanism, kinetics, and toxicity of 4-Bromophenol in water treatment processes, which can be relevant for understanding the environmental impact of related bromophenols (Xu et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-2-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

This compound acts as a slow, tight-binding inhibitor of InhA . It interacts with InhA, inhibiting its activity and thereby disrupting the synthesis of mycolic acids .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including mycolic acids. By inhibiting InhA, this compound disrupts the production of these essential components, affecting the integrity and function of the bacterial cell wall .

Result of Action

The inhibition of InhA by this compound leads to the disruption of mycolic acid synthesis. This disruption affects the integrity of the bacterial cell wall, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action require further investigation.

Safety and Hazards

4-Bromo-2-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

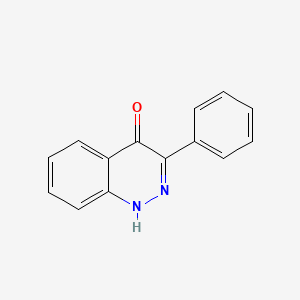

There are several papers related to this compound. For example, one paper discusses the use of this compound in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones . Another paper titled “4-Bromo-5-(chloromethyl)-2-methoxyphenol” by Matthias Treu and Ulrich Jordis discusses the compound in more detail .

Biochemische Analyse

Biochemical Properties

4-Bromo-2-methoxyphenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a slow, tight-binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This interaction is crucial for understanding the compound’s potential as an antimicrobial agent. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, its interaction with InhA results in the inhibition of the enzyme’s activity, which is essential for the survival of Mycobacterium tuberculosis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Eigenschaften

IUPAC Name |

4-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIIJQOEGXWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294267 | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7368-78-7 | |

| Record name | 7368-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?

A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of this compound in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []

Q2: Can you elaborate on the use of this compound in the synthesis of natural products?

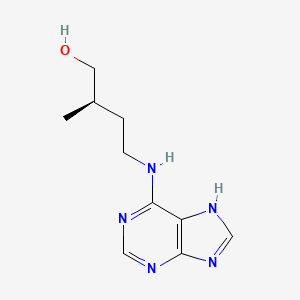

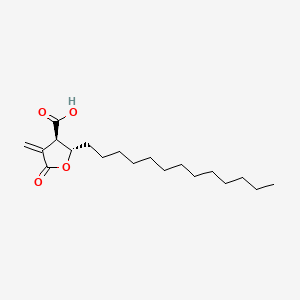

A2: this compound serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.

Q3: What is the significance of determining the limit of detection for this compound in specific applications?

A3: Understanding the limit of detection (LOD) for this compound is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)

![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)

![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)

![9-Thia-1,3,6,8-tetraazatricyclo[4.3.1.1(3,8)]undecane 9,9-dioxide](/img/structure/B1221549.png)